molecular formula C12H10BrNO B13879762 6-Benzyl-3-bromopyridin-2-ol

6-Benzyl-3-bromopyridin-2-ol

Cat. No.: B13879762
M. Wt: 264.12 g/mol
InChI Key: VEWOZKQZOLKZAV-UHFFFAOYSA-N
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Description

6-Benzyl-3-bromopyridin-2-ol is a brominated pyridine derivative with the molecular formula C12H10BrNO . This compound is of significant interest in organic and medicinal chemistry as a versatile synthetic building block. The pyridine-2-ol (or 2-hydroxypyridine) scaffold is a common pharmacophore found in various biochemical reagents . The bromine atom at the 3-position of the pyridine ring makes the molecule a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse carbon-based substituents. Furthermore, the benzyl group attached to the pyridine ring can serve as a protective group for the hydroxyl function or can be modified to alter the compound's steric and electronic properties . Researchers can utilize this compound in the synthesis of more complex heterocyclic systems, including imidazopyridines, which are structures studied for their potential biological activities . This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

6-benzyl-3-bromo-1H-pyridin-2-one

InChI

InChI=1S/C12H10BrNO/c13-11-7-6-10(14-12(11)15)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

VEWOZKQZOLKZAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C(=O)N2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Benzyl 3 Bromopyridin 2 Ol and Advanced Analogs

Strategies for Regioselective Bromination in Pyridinol Systems

The pyridin-2-ol core, which exists in tautomeric equilibrium with its 2-pyridone form, is an electron-rich heterocyclic system. The hydroxyl/carbonyl group significantly influences the regioselectivity of electrophilic substitution reactions like bromination.

Direct bromination of pyridin-2-ol and its derivatives is a common method for introducing a bromine atom onto the ring. The hydroxyl group at the C2 position is an activating group, directing incoming electrophiles primarily to the C3 and C5 positions. The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity and extent of bromination.

N-Bromosuccinimide (NBS) is a frequently used reagent for the monobromination of activated pyridines. thieme-connect.com For 2-hydroxypyridines, the reaction often yields the 5-bromo derivative as the major product due to the para-directing effect of the hydroxyl group. thieme-connect.com However, the formation of the 3-bromo isomer can also occur, and the ratio of isomers is sensitive to the solvent and the presence of other substituents on the ring. thieme-connect.com For instance, bromination of 2-hydroxy pyridines can yield the 5-bromo isomer as the major product in acetonitrile, while also producing the 3-bromo derivative. thieme-connect.com The use of two equivalents of NBS can lead to dibrominated products, such as the 3,5-dibromo derivative. thieme-connect.com Other reagents like N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) have also been developed for mild and regioselective bromination of activated aromatic rings, typically favoring the para-position. organic-chemistry.org

ReagentSubstrate TypeTypical ConditionsOutcome
NBS 2-Hydroxypyridines1 equiv, AcetonitrileMonobromination, often favoring C5 over C3. thieme-connect.com
NBS 2-Hydroxypyridines2 equiv, CCl₄Dibromination (e.g., 3,5-dibromo). thieme-connect.com
Br₂ in Water 2-HydroxypyridinesAqueous solutionCan lead to 3,5-dibromo derivatives. thieme-connect.com
TBBDA Activated AromaticsDichloromethane (B109758)Mild, para-selective monobromination. organic-chemistry.org

Indirect methods provide an alternative route to achieve regioselectivity that may be difficult to obtain through direct halogenation. These strategies involve introducing a functional group that can be later converted into a bromine atom or using a precursor that directs bromination to the desired position before the final pyridinol is formed.

One classic indirect method is the Sandmeyer reaction , which involves the diazotization of an aminopyridine followed by treatment with a copper(I) bromide salt. For example, a 2-amino-6-benzylpyridine could be synthesized first. Subsequent diazotization with a nitrite (B80452) source in the presence of hydrobromic acid could theoretically yield a 2-bromo-6-benzylpyridine, which could then be converted to the pyridinol. However, a more common approach involves the diazotization of a 2-aminopyridine (B139424) to form a 2-hydroxypyridine (B17775). rsc.org

Another powerful indirect strategy involves the use of pyridine (B92270) N-oxides . The N-oxide group alters the electronic properties of the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack and modifying the pattern of electrophilic substitution. mdpi.com For instance, a pyridine N-oxide can be activated with an electrophilic reagent, enabling the regioselective addition of a halide anion to the C2 position. researchgate.net Baran et al. reported a method for the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, which avoids harsh reagents like Br₂ or POBr₃. organic-chemistry.org While this was applied to fused systems, similar principles can be adapted for substituted pyridines.

Direct Halogenation Protocols for Pyridine Rings

Introduction of the Benzyl (B1604629) Moiety onto Pyridine Scaffolds

Attaching a benzyl group to the C6 position of the pyridine ring requires the formation of a carbon-carbon bond, for which modern cross-coupling reactions are exceptionally well-suited.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C-C bonds between an aromatic ring and an alkyl or benzyl group. The general scheme involves the reaction of a halopyridine (or pyridyl triflate) with an organometallic benzyl reagent.

The Suzuki-Miyaura coupling utilizes a benzylboronic acid or its ester as the organometallic partner. The reaction is catalyzed by a palladium(0) complex and requires a base. While Suzuki couplings are widely used, the stability of some heterocyclic boronic acids can be a challenge. mdpi.com Nevertheless, the coupling of benzyl groups to halopyridines is well-established. organic-chemistry.org

The Negishi coupling employs an organozinc reagent, such as a benzylzinc halide. wikipedia.org This reaction is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. organic-chemistry.org The organozinc reagent can be prepared from the corresponding benzyl halide. The Negishi reaction has been successfully used to couple various organic residues, including benzyl groups, to halo-heterocycles like pyridines. rsc.orgsoton.ac.uk

ReactionOrganometallic ReagentCatalyst System (Typical)Key Advantages
Suzuki-Miyaura Coupling Benzylboronic acid / esterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)Reagents are often air- and moisture-stable. beilstein-journals.org
Negishi Coupling Benzylzinc halide (e.g., BnZnCl)Pd(0) or Ni(0) catalyst (e.g., Pd₂(dba)₃, P(2-furyl)₃ ligand)High reactivity and functional group tolerance. rsc.orgwikipedia.org

For the synthesis of 6-benzyl-3-bromopyridin-2-ol, a viable strategy would involve the cross-coupling of a benzyl organometallic reagent with a 3-bromo-6-halopyridin-2-ol precursor. The differing reactivity of the two halogen atoms could be exploited for regioselective coupling at the C6 position.

An alternative approach involves the initial benzylation of the oxygen atom of the pyridinol. The 2-pyridone tautomer is an ambident nucleophile, and alkylation can occur at either the nitrogen or the oxygen atom. researchgate.net Selective O-alkylation is often challenging but can be achieved under specific conditions. For example, using zinc(II)-mediation with benzyl halides has been shown to favor the formation of 2-benzyloxypyridines. mdpi.com

Once the hydroxyl group is protected as a benzyl ether (forming a 2-benzyloxypyridine), this can serve two purposes:

It acts as a protecting group, preventing unwanted reactions at the hydroxyl site.

It alters the electronic nature of the ring, which can influence the regioselectivity of subsequent reactions like bromination.

After further functionalization of the ring (e.g., introduction of another group), the benzyl ether can be cleaved to regenerate the pyridin-2-ol. This strategy adds steps but can provide a level of control that is difficult to achieve otherwise.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Negishi Coupling, Suzuki-Miyaura Coupling)

Multi-Step Synthesis and Retrosynthetic Analysis of this compound Derivatives

A retrosynthetic analysis helps to deconstruct the target molecule into simpler, readily available starting materials, revealing potential synthetic pathways.

Retrosynthetic Analysis:

The target molecule, This compound (I) , can be disconnected in several ways.

C-Br Bond Disconnection: A primary disconnection is the C3-Br bond. This leads back to 6-benzylpyridin-2-ol (B8737047) (II) as the immediate precursor. The forward reaction would be a regioselective bromination at the C3 position. The presence of the C6-benzyl group may sterically influence the bromination, potentially favoring the C3 position over the C5 position.

C-C Bond Disconnection: Another key disconnection is the C6-benzyl bond. This suggests a cross-coupling reaction. This disconnection on precursor (II) leads to a 6-halopyridin-2-ol (III) and a benzyl-metal reagent.

Alternative C-C Bond Disconnection: Applying the C-C disconnection directly to the target molecule (I) leads to a 3-bromo-6-halopyridin-2-ol (IV) and a benzyl-metal reagent. This is a highly convergent approach, as it builds the final carbon skeleton on a pre-brominated core.

Proposed Synthetic Pathway:

Based on the retrosynthetic analysis, a plausible forward synthesis can be designed. A convergent and efficient route would likely involve a cross-coupling reaction as the key step to form the C6-benzyl bond.

Pathway A: Late-Stage Bromination

Start with a 6-halopyridin-2-ol , such as 6-chloro-2-hydroxypyridine. The hydroxyl group may need to be protected (e.g., as a methoxy (B1213986) or benzyloxy ether) to improve solubility and prevent side reactions during the coupling step.

Perform a Suzuki or Negishi cross-coupling reaction between the 6-halopyridine derivative and a suitable benzyl organometallic reagent (e.g., benzylzinc chloride or benzylboronic acid) to form the C6-benzyl bond, yielding the protected 6-benzylpyridin-2-ol. rsc.orgbeilstein-journals.org

Deprotect the hydroxyl group if necessary to yield 6-benzylpyridin-2-ol (II) .

Perform a regioselective bromination using a reagent like NBS under carefully controlled conditions to introduce the bromine atom at the C3 position, affording the final product (I) . thieme-connect.com

Pathway B: Early-Stage Bromination

Start with a dihalopyridin-2-ol precursor , such as 3,5-dibromo-2-hydroxypyridine (B76924) or a protected version like 3,5-dibromo-2-methoxypyridine.

Perform a regioselective cross-coupling reaction . The electronic and steric differences between the C3 and C5 positions could allow for a selective Suzuki or Negishi coupling at one of the positions. However, achieving selectivity between two identical halogens at electronically similar positions can be difficult. A more robust approach would use a precursor with two different halogens, for example, 3-bromo-6-iodopyridin-2-ol .

Couple benzylzinc chloride or benzylboronic acid to the 3-bromo-6-iodopyridin-2-ol derivative. Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed couplings, the benzyl group would be selectively introduced at the C6 position.

Deprotect the hydroxyl group (if it was protected) to yield the final target molecule, This compound (I) . This pathway is often more efficient as it avoids a potentially low-yielding or non-selective bromination step on a complex substrate. acs.org

Sequential Functionalization Routes and Optimization

The most direct route to this compound involves a sequential functionalization approach, starting from a pre-formed pyridine ring. This method allows for precise control over the introduction of substituents at specific positions.

A key example of this strategy begins with the preparation of 6-benzylpyridin-2-ol. This intermediate can be synthesized via the debenzylation of (6-(benzyloxy)pyridin-2-yl)(phenyl)methanol. The reaction is typically carried out using palladium on carbon (10%) under a hydrogen atmosphere. The subsequent and final step is the regioselective bromination of 6-benzylpyridin-2-ol. The introduction of a bromine atom at the C-3 position is achieved by treating the intermediate with bromine in a suitable solvent like dichloromethane at room temperature. The reaction is then quenched with an aqueous sodium bisulfate solution. beilstein-journals.org

The optimization of this sequential route can be approached by exploring various parameters to enhance yield and purity while minimizing reaction times. Key areas for optimization include the choice of catalyst for the debenzylation step, the brominating agent, and the reaction conditions for each step.

Table 1: Parameters for Optimization of this compound Synthesis

Step Parameter Variables to Consider Objective
DebenzylationCatalystPd/C, Pd(OH)₂, Raney NickelImprove efficiency and reduce catalyst loading
Hydrogen SourceH₂ gas, Transfer hydrogenation (e.g., ammonium (B1175870) formate)Enhance safety and operational simplicity
SolventMethanol, Ethanol, Ethyl acetateOptimize solubility and reaction rate
BrominationBrominating AgentBr₂, N-Bromosuccinimide (NBS), Pyridinium tribromideIncrease regioselectivity and ease of handling
SolventCH₂Cl₂, CCl₄, Acetic acidInfluence reaction kinetics and product isolation
TemperatureRoom temperature, 0 °CControl exothermicity and side reactions

Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses offer powerful alternatives for creating libraries of this compound analogs by either combining complex fragments late in the synthesis or by modifying a common intermediate to produce a variety of products.

Convergent Synthesis: A convergent approach to analogs of this compound could involve the coupling of two or more pre-functionalized fragments. For instance, a substituted enamine could be reacted with a functionalized α,β-unsaturated carbonyl compound in a [3+3] annulation to form the pyridin-2-one core. This strategy allows for the rapid assembly of diverse substitution patterns on the pyridine ring. The synthesis of highly substituted pyridines from enamino and alkynones in a single step is an example of such an approach. organic-chemistry.org

Divergent Synthesis: Divergent strategies are particularly useful for generating a range of analogs from a common precursor. A notable example starts with 6-benzyl-3,6-dihydropyridin-2(1H)-ones, which are precursors to the target compound. Treatment of these dihydropyridinones with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can trigger a novel aza-semipinacol-type rearrangement, leading to a transfer of the benzyl group from the C6 to the C5 position. This rearrangement can yield functionalized indeno[1,2-b]pyridin-2-ones or 3-iodo-5-benzyl-substituted 2-pyridones, demonstrating a divergent pathway to complex analogs. nih.gov

Table 2: Examples of Convergent and Divergent Synthetic Approaches to Pyridin-2-one Analogs

Strategy Starting Materials Key Transformation Product Class Reference
ConvergentEnamines, Alkynones[3+3] AnnulationHighly functionalized pyridines organic-chemistry.org
ConvergentAldehydes, Phosphorus ylides, Propargyl azideWittig/Staudinger/Aza-Wittig/ElectrocyclizationPolysubstituted pyridines organic-chemistry.org
Divergent6-Benzyl-3,6-dihydropyridin-2(1H)-ones, NBSAza-semipinacol rearrangementIndeno[1,2-b]pyridin-2-ones nih.gov
Divergent6-Benzyl-3,6-dihydropyridin-2(1H)-ones, NISAza-semipinacol rearrangement3-Iodo-5-benzyl-2-pyridones nih.gov

One-Pot and Cascade Reactions in Pyridine Synthesis

One-pot and cascade reactions represent highly efficient methods for the synthesis of complex molecules like substituted pyridin-2-ols from simple starting materials in a single operation, thereby reducing waste and saving time. These reactions often proceed through a series of intramolecular or intermolecular events to build the heterocyclic core.

One-Pot Syntheses: Many one-pot procedures for the synthesis of functionalized 2-pyridones have been developed. These often involve multi-component reactions (MCRs) where three or more reactants are combined in a single flask. For example, the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation can afford highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. nih.gov Another approach involves the indium triflate-catalyzed domino reaction of 3-formylchromones with (Z)-N-methyl-1-(methylthio)-2-nitroethenamine, which leads to 2-pyridone analogs through a facile chromone (B188151) ring opening. rsc.org

Cascade Reactions: Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner within the same pot, are also powerful tools. A notable example is the synthesis of polysubstituted pyridines through a cascade involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, starting from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org The synthesis of 2-(pyrazol-3-yl)pyridines through a cascade reaction between N-tosylhydrazones and 2-alkynylpyridines also highlights the utility of this approach for generating complex pyridine derivatives. rsc.orgrsc.org

Table 3: Selected One-Pot and Cascade Reactions for the Synthesis of Pyridin-2-one Analogs

Reaction Type Starting Materials Catalyst/Conditions Product Type Reference
One-Pot MCRAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesMicrowave irradiation6-Amino-2-oxo-1,2-dihydropyridines nih.gov
One-Pot Domino3-Formylchromones, Nitroethenamine derivativeIndium triflateFunctionalized 2-pyridones rsc.org
CascadeAldehydes, Phosphorus ylides, Propargyl azideMetal-free, thermalPolysubstituted pyridines organic-chemistry.org
CascadeN-Tosylhydrazones, 2-AlkynylpyridinesBase-mediated2-(Pyrazol-3-yl)pyridines rsc.orgrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Frontier Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. scirp.org Calculations are often performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. pnrjournal.com

Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, optimization would reveal the precise spatial relationship between the pyridin-2-ol core and the benzyl substituent.

Electronic Structure and Frontier Orbitals: DFT calculations are used to map the electronic landscape of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. tandfonline.com A smaller gap generally suggests higher reactivity. tandfonline.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, predicting sites for chemical reactions. orientjchem.org

Table 1: Hypothetical Optimized Geometrical and Electronic Parameters for this compound (Calculated via DFT/B3LYP)

Parameter Value Description
Bond Lengths (Å)
C-Br 1.910 Length of the carbon-bromine bond.
C-O (hydroxyl) 1.355 Length of the carbon-oxygen single bond in the ring.
O-H 0.965 Length of the hydroxyl group's O-H bond.
C-C (benzyl) 1.515 Length of the bond connecting the benzyl group to the pyridine ring.
**Bond Angles (°) **
C-C-Br 119.5 Angle within the pyridine ring involving the bromine substituent.
C-O-H 109.2 Angle of the hydroxyl group.
Electronic Properties
HOMO Energy -6.25 eV Energy of the highest occupied molecular orbital.
LUMO Energy -1.15 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 5.10 eV Indicator of chemical stability and reactivity.
Dipole Moment 2.95 Debye Measure of the molecule's overall polarity. tandfonline.com

Conformational Analysis and Potential Energy Surface Mapping

The presence of single bonds in this compound, particularly the bond connecting the benzyl group to the pyridine ring, allows for rotational freedom. This gives rise to different spatial arrangements called conformers, which may have different energy levels. researchgate.net

Conformational analysis is performed to identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers (local minima). This is often achieved by systematically rotating the key dihedral angle—in this case, the angle defining the orientation of the benzyl group relative to the pyridine ring—and calculating the energy at each step. The results are plotted on a Potential Energy Surface (PES) map, which shows how the molecule's energy changes with its geometry. Identifying the most stable conformer is crucial as its properties are generally representative of the molecule as a whole. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol) Stability
A +5.2 Eclipsed (Unstable)
B 60° 0.0 Staggered (Global Minimum)
C 120° +5.5 Eclipsed (Unstable)
D 180° +0.8 Staggered (Local Minimum)

Prediction and Assignment of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. liverpool.ac.uk Predicted shifts are compared to experimental spectra to help assign signals to specific atoms in the molecule. The chemical environment, influenced by factors like electronegativity and aromaticity, heavily impacts the chemical shift of each nucleus. libretexts.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
H (N-H) 11.5 - 12.5 - Broad singlet, typical for pyridin-2-ol tautomer.
H (Aromatic, pyridine) 7.0 - 7.8 105 - 145 Chemical shifts depend on position relative to substituents.
H (Aromatic, benzyl) 7.2 - 7.4 126 - 138 Protons on the benzyl ring.
H (Methylene, -CH₂-) 4.10 38.5 Benzylic protons adjacent to the pyridine ring.
C (C-OH) - 162.1 Carbon bonded to the hydroxyl group.
C (C-Br) - 98.5 Carbon bonded to bromine, shifted upfield.
C (C-Benzyl) - 155.4 Pyridine carbon bonded to the benzyl group.

Vibrational Frequencies: DFT calculations can simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, or rocking of bonds. researchgate.netnih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement. researchgate.net No imaginary frequencies should be present in the calculation for a stable, optimized structure. researchgate.net

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) Description
O-H stretch 3450 Stretching of the hydroxyl bond.
N-H stretch 3100 - 3250 Stretching of the N-H bond in the pyridinone tautomer.
C-H stretch (aromatic) 3050 - 3100 Stretching of C-H bonds on the aromatic rings.
C=O stretch 1655 Carbonyl stretch, characteristic of the pyridin-2(1H)-one form.
C=C/C=N stretch 1550 - 1610 Aromatic ring skeletal vibrations.
C-Br stretch 680 Stretching of the carbon-bromine bond.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, transition states (TS). rsc.org A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, one could study reactions such as nucleophilic aromatic substitution (SNA_r_) at the bromine-bearing carbon or reactions involving the hydroxyl/amide group. rsc.org Calculations would involve locating the geometry of the transition state and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡). A lower activation energy implies a faster reaction. These calculations can help determine whether a proposed mechanism is energetically feasible and can distinguish between different possible reaction pathways (e.g., stepwise vs. concerted). rsc.org

Bond Dissociation Energy (BDE) and Thermodynamic Stability Analysis

Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a direct measure of bond strength. ucsb.edu Calculating BDEs for various bonds within this compound can predict which bond is most likely to break under thermal or photochemical stress. Key bonds to analyze would include the C-Br, O-H, and the benzylic C-C bond. The stability of the resulting radicals plays a major role; for instance, the C-C bond connecting the benzyl group is expected to be relatively weak because its cleavage produces a resonance-stabilized benzyl radical. doubtnut.com

Table 5: Hypothetical Bond Dissociation Energies (BDE) for this compound

Bond BDE (kcal/mol) Notes on Radical Stability
C₃-Br 70 - 75 Cleavage results in a pyridinyl radical.
O-H 85 - 90 Cleavage forms a phenoxy-type radical, stabilized by the aromatic ring.
C₆-CH₂Ph 88 - 95 Cleavage forms a resonance-stabilized benzyl radical and a pyridinyl radical. doubtnut.com
PhCH₂-H 85 - 90 Cleavage from the methylene (B1212753) bridge forms a doubly stabilized radical.

Thermodynamic Stability Analysis: DFT calculations can also determine key thermodynamic properties, such as the standard enthalpy of formation (ΔH_f_°), entropy (S°), and Gibbs free energy of formation (ΔG_f_°). pnrjournal.com These values are fundamental to understanding the intrinsic stability of the molecule. Comparing the Gibbs free energy of different isomers or tautomers (e.g., the pyridin-2-ol vs. the pyridin-2(1H)-one form) can predict their equilibrium distribution. scirp.org These thermodynamic data are essential for predicting reaction spontaneity and chemical equilibrium.

Chemical Properties and Reactivity

Tautomerism: The Pyridinol-Pyridone Equilibrium

Like other 2-hydroxypyridines, 6-Benzyl-3-bromopyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 6-benzyl-3-bromo-1H-pyridin-2-one. This equilibrium is a crucial aspect of its chemistry, influencing its reactivity and physical properties. The pyridone tautomer is often the more stable form.

Key Chemical Reactions

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 3-position is a key site for further chemical modification. It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann-type reactions, allowing for the introduction of a wide range of substituents. researchgate.net The pyridone nitrogen can undergo N-alkylation. google.com

Research Applications

Role as a Synthetic Intermediate

The primary documented application of 6-Benzyl-3-bromopyridin-2-ol is as a synthetic intermediate in medicinal chemistry. Specifically, it has been used in the preparation of quinoline (B57606) compounds that act as inhibitors of receptor tyrosine kinases (RTKs), including c-Met. google.com Overactivation of c-Met is associated with various cancers, making inhibitors of this kinase a target for cancer therapy. google.com

Copper-Catalyzed C-N Bond Formations and Selective Reactions

Potential in Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for drug discovery. The ability to functionalize the bromine position allows for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. The pyridone core is a known pharmacophore that can form important hydrogen bonding interactions with biological targets. frontiersin.org

Conclusion

6-Benzyl-3-bromopyridin-2-ol is a substituted pyridinol with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the bromine position, allows for its incorporation into more complex molecular architectures. Its documented use in the synthesis of kinase inhibitors highlights its relevance in the ongoing search for new therapeutic agents. Further exploration of the chemical space around this scaffold could lead to the discovery of novel compounds with diverse applications.

Research Applications and Derivatization Strategies for 6 Benzyl 3 Bromopyridin 2 Ol

Role as a Synthetic Intermediate for Complex Organic Molecules

6-Benzyl-3-bromopyridin-2-ol is a valuable building block in organic synthesis, primarily owing to the presence of reactive sites that allow for controlled chemical modifications. The bromine atom at the C-3 position and the benzyl (B1604629) group at the C-6 position, along with the inherent reactivity of the pyridin-2-ol ring, provide multiple avenues for structural elaboration.

The pyridinone core of this compound is a foundational element for constructing a variety of heterocyclic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of a wide range of aryl and heteroaryl substituents. rsc.orgnih.gov This methodology is crucial for creating complex molecular architectures. For instance, the coupling of bromopyridine derivatives with various boronic acids is a well-established method for forming C-C bonds and constructing biaryl systems, which are common in medicinally relevant molecules. rsc.orgnih.gov

Furthermore, the pyridinone ring itself can undergo various transformations. The nitrogen atom can be alkylated, and the carbonyl group can participate in condensation reactions. These reactions, combined with modifications at the bromine-substituted position, allow for the synthesis of fused heterocyclic systems and other complex scaffolds. The development of new synthetic methods continues to expand the utility of such pyridinone-based building blocks in accessing novel chemical space. cam.ac.uk

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyridinone-based Intermediates

Starting Material ClassReaction TypeResulting ScaffoldPotential Applications
BromopyridinonesSuzuki-Miyaura CouplingAryl-substituted pyridinonesMedicinal Chemistry rsc.org
Pyridinone EstersIntramolecular CyclizationIndolizinones, QuinolizinonesDrug Discovery cam.ac.uk
DihydropyrimidinonesMulti-component Reactions (e.g., Biginelli)Fused Pyrimidine SystemsMedicinal Chemistry rsc.org

The structural features of this compound make it an attractive starting material for the synthesis of analogs of bioactive molecules and natural products. The pyridinone scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov By modifying the core structure of this compound, chemists can generate libraries of compounds for screening against various biological targets.

For example, the synthesis of steroid derivatives containing a pyridine (B92270) ring has been shown to yield compounds with promising anticancer properties. nih.gov The ability to functionalize the pyridine ring through reactions like the Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR). rsc.org The synthesis of analogs of natural products, such as cytisine, has been achieved using strategies that involve the formation of a piperidine (B6355638) ring from a substituted pyridine precursor. scispace.com This highlights the importance of pyridinone intermediates in accessing complex natural product-like structures.

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

Development of this compound Derivatives for Molecular Recognition Studies

The targeted derivatization of this compound can lead to molecules designed for specific molecular recognition tasks, including probing biological systems and acting as ligands in catalysis.

Derivatives of this compound can be designed as chemical probes to study enzyme-ligand interactions and other molecular recognition events in biological systems. google.com The benzyl group can be modified to mimic the side chains of amino acids or other natural ligands, while the pyridinone core can engage in hydrogen bonding interactions with protein active sites. nih.gov

The synthesis of quinoline (B57606) compounds, which can be accessed from pyridinone precursors, has led to the discovery of inhibitors of receptor tyrosine kinases like c-Met, which are implicated in cancer. google.com These inhibitors function by binding to the kinase domain of the receptor, and their design often relies on creating specific interactions with the protein's active site. The development of covalent probes, which form a permanent bond with their target protein, is another strategy for mapping binding sites and understanding molecular interactions. acs.org While not directly forming a covalent bond, the bromine atom on this compound could be replaced with a reactive group to create such a probe.

Substituted pyridines are widely used as ligands in transition metal catalysis. The electronic properties of the pyridine ring can be tuned by the introduction of various substituents, which in turn influences the catalytic activity of the metal center. Derivatives of this compound could be explored as ligands in a range of catalytic reactions. For example, pyridine-based ligands have been employed in palladium-catalyzed amination reactions and nickel-catalyzed hydroalkenylation. mdpi.com

In the field of asymmetric synthesis, chiral ligands are used to control the stereochemical outcome of a reaction. While this compound itself is not chiral, it can be used as a starting material for the synthesis of chiral ligands. dokumen.pub For instance, the introduction of a chiral auxiliary or the resolution of a racemic mixture of a derivative could lead to enantiomerically pure ligands for asymmetric catalysis. unibo.it The development of novel ligands is a continuous effort in organic synthesis, aiming for higher efficiency and selectivity in catalytic processes. acs.org

Table 2: Potential Catalytic Applications of this compound Derivatives

Derivative TypeCatalytic ApplicationMetalReaction Type
Chiral Pyridine-Oxazoline LigandsAsymmetric AminationPalladiumC-N Bond Formation mdpi.com
Bipyridine-type LigandsCross-Coupling ReactionsPalladium, NickelC-C Bond Formation organic-chemistry.org
Iminopyridine LigandsOlefin OligomerizationCobaltPolymerization acs.org

Chemical Probes for Investigating Molecular Interactions in Biological Systems (e.g., enzyme-ligand binding at a mechanistic level)

Potential in Materials Science Research

While the primary focus of research on pyridinone derivatives has been in medicinal chemistry, there is emerging potential for their application in materials science. The structural features of molecules like this compound suggest possibilities for their use as monomers for polymers or as components in organic electronic materials. researchgate.net

The ability to undergo polymerization is a key requirement for a monomer. Functionalized monomers can be designed to create polymers with specific properties and unique molecular weight distributions. google.com The reactive sites on this compound, particularly the bromine atom, could be utilized for polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting polymers could possess interesting optical or electronic properties due to the conjugated pyridinone core. Furthermore, the synthesis of polymers containing Schiff-base moieties derived from pyridine derivatives has been reported, suggesting another route for polymerization. researchgate.net The incorporation of such heterocyclic units into polymer backbones can influence the material's thermal stability, conductivity, and other physical properties.

Future Research Directions and Challenges

The continued exploration of 6-Benzyl-3-bromopyridin-2-ol and its derivatives is poised to unlock new scientific frontiers. The unique structural features of this compound present a fertile ground for investigation across various chemical disciplines. Future research efforts are anticipated to focus on enhancing the sustainability of its synthesis, uncovering novel chemical transformations, employing sophisticated analytical methods for deeper mechanistic understanding, and leveraging computational tools to guide experimental design.

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